molecular formula C9H14N3O8P B192724 ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 7075-11-8

((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B192724
CAS No.: 7075-11-8
M. Wt: 323.20 g/mol
InChI Key: IERHLVCPSMICTF-CCXZUQQUSA-N
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Description

Aracytidine 5’-monophosphate, also known as cytosine arabinoside 5’-phosphate, is a pyrimidine ribonucleoside monophosphate. It is a derivative of cytosine arabinoside, a compound widely used in chemotherapy for treating certain types of leukemia. Aracytidine 5’-monophosphate is a crucial intermediate in the synthesis of various nucleotide analogs and has significant applications in medical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aracytidine 5’-monophosphate typically involves the phosphorylation of cytosine arabinoside. One common method includes the reaction of cytidine with phosphorus oxychloride or other phosphating agents at temperatures ranging from -15°C to -5°C under normal pressure. The reaction is quenched with ice water, followed by hydrolysis at 0-5°C. The product is then extracted with an alkyl halide, and the organic phase is separated and distilled to recover the extracting agent and organic solvent. The aqueous phase is neutralized to pH 3-4, cooled to crystallize, and the product is refined and dried .

Industrial Production Methods: In industrial settings, the production of aracytidine 5’-monophosphate can be enhanced using biocatalysis. For instance, a dual-enzyme cascade system involving uridine-cytidine kinase and acetate kinase immobilized on functionalized sepharose has been developed. This method offers advantages such as low adenosine triphosphate consumption, reduced side reactions, and improved enzyme reusability .

Chemical Reactions Analysis

Types of Reactions: Aracytidine 5’-monophosphate undergoes various chemical reactions, including:

    Phosphorylation: Conversion to higher phosphorylated forms like cytidine diphosphate and cytidine triphosphate.

    Hydrolysis: Breakdown into cytosine arabinoside and inorganic phosphate.

    Substitution: Reactions with nucleophiles to form different nucleotide analogs.

Common Reagents and Conditions:

    Phosphorylation: Typically involves adenosine triphosphate or guanosine triphosphate as phosphate donors.

    Hydrolysis: Conducted under acidic or enzymatic conditions.

    Substitution: Requires nucleophilic agents under controlled pH and temperature conditions.

Major Products:

  • Cytidine diphosphate
  • Cytidine triphosphate
  • Various nucleotide analogs

Scientific Research Applications

Aracytidine 5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Aracytidine 5’-monophosphate exerts its effects primarily through its conversion to cytosine arabinoside triphosphate, which inhibits DNA synthesis. This inhibition occurs by incorporating into the DNA strand during replication, leading to chain termination. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby disrupting the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

  • Cytidine 5’-monophosphate
  • Cytidine diphosphate
  • Cytidine triphosphate

Comparison: Aracytidine 5’-monophosphate is unique due to its arabinose sugar moiety, which distinguishes it from other cytidine derivatives that contain ribose. This structural difference imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered interaction with cellular enzymes. These characteristics make aracytidine 5’-monophosphate particularly effective in therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHLVCPSMICTF-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221012
Record name Ara-5'-CMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7075-11-8
Record name Ara-5'-CMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aracytidine 5'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ara-5'-CMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytosine beta -D-arabinofuranoside 5'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYTARABINE 5'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Reactant of Route 3
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Reactant of Route 4
Reactant of Route 4
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Reactant of Route 6
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

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